molecular formula C12H16O3 B3391355 tert-Butyl 5-hydroxy-2-methylbenzoate CAS No. 162213-79-8

tert-Butyl 5-hydroxy-2-methylbenzoate

Cat. No.: B3391355
CAS No.: 162213-79-8
M. Wt: 208.25 g/mol
InChI Key: BMEFRZLIWFNTMN-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-2-methylbenzoate (CAS 162213-79-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol, this solid is characterized by a benzoate ester core featuring a phenolic hydroxyl group and a methyl substituent on the aromatic ring, stabilized by a tert-butyl ester group [ citation:1 ][ citation:4 ]. The tert-butyl group is a prominent feature in a class of compounds known as tert-butyl phenolic antioxidants (TBP-AOs), which are widely utilized for their ability to inhibit oxidation and function as stabilizers in various industrial and material science applications [ citation:3 ]. The steric hindrance provided by the tert-butyl group enhances the compound's stability, making it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules, such as through functionalization of the hydroxyl group or transformation of the ester moiety [ citation:7 ]. Its structural features also suggest potential as a building block for ligands in catalytic systems or as a model compound for studying steric and electronic effects in molecular design. Researchers value this compound for its application in developing novel materials, including polymers and additives. It must be stored sealed in a dry environment at room temperature to maintain stability [ citation:1 ]. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Hazard Information: This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive details. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) [ citation:1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-hydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEFRZLIWFNTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20778572
Record name tert-Butyl 5-hydroxy-2-methylbenzoate
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Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162213-79-8
Record name tert-Butyl 5-hydroxy-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-hydroxy-2-methylbenzoate
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Synthetic Methodologies and Optimized Reaction Pathways for Tert Butyl 5 Hydroxy 2 Methylbenzoate

Direct Esterification Routes

Direct esterification, specifically the Fischer-Speier esterification, involves the reaction of 5-hydroxy-2-methylbenzoic acid with a tert-butylating agent, typically tert-butanol (B103910), in the presence of an acid catalyst. masterorganicchemistry.commdpi.com This method is fundamental but presents challenges due to the steric hindrance of the tertiary alcohol and the equilibrium nature of the reaction. usm.myresearchgate.net

Concentrated sulfuric acid (H₂SO₄) is a conventional and potent catalyst for Fischer esterification. usm.my It protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by tert-butanol. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed. masterorganicchemistry.comgoogle.com However, the use of strong mineral acids can sometimes lead to side reactions, such as dehydration of the alcohol or degradation of acid-sensitive substrates. nih.govgoogle.com

Titanium-based catalysts, such as titanium sulfate (B86663) (Ti(SO₄)₂) or titanium(IV) isopropoxide, have emerged as effective alternatives. nih.govresearchgate.net Titanium catalysts are attractive due to their low toxicity and high activity. researchgate.net For instance, titanium sulfate has been successfully used to synthesize highly hindered esters like methyl p-tert-butylbenzoate, demonstrating its potential for similar structures. mdpi.com Mechanistic studies suggest that titanium catalysts can exhibit both Lewis acidic and Brønsted basic properties, coordinating with both the carboxylic acid and the alcohol to facilitate the esterification cycle. researchgate.net Microwave-assisted heating has been shown to accelerate titanium-catalyzed esterifications, often reducing reaction times to under an hour at elevated temperatures. nih.gov

Table 1: Comparison of Acid Catalysts in Esterification of Benzoic Acid Derivatives
CatalystStarting MaterialsTypical ConditionsYieldReference
Sulfuric Acid (H₂SO₄)4-Fluoro-3-nitrobenzoic acid, tert-butanolMicrowave, 130°C, 15 min1% usm.my
p-Toluenesulfonic acid3,5-di-tert-butyl-4-hydroxybenzoic acid, MethanolReflux, 60-80°C, 8-14 hHigh google.com
Titanium(IV) IsopropoxideVarious carboxylic acids and alcoholsMicrowave, 160°C, 1 hGood to Excellent nih.gov
Zirconium-Titanium Solid AcidBenzoic acid, MethanolNot specifiedHigh mdpi.com

To circumvent the issues associated with strong Brønsted acids, various Lewis acid catalysts have been explored. Tin(II) chloride (SnCl₂) has been utilized in the synthesis of esters. mdpi.com One reported method involves the in-situ generation of an acid chloride from a tert-butyl ester using SnCl₂ as a catalyst in conjunction with a chlorinating agent, which then reacts with an alcohol. organic-chemistry.orgconsensus.appresearchgate.net While this is not a direct Fischer esterification, it represents an alternative pathway starting from a different tert-butylated precursor.

Bismuth(III) compounds, such as bismuth(III) chloride (BiCl₃) and bismuth(III) triflate (Bi(OTf)₃), are low-toxicity, moisture-tolerant Lewis acids that can catalyze esterification reactions. rug.nlrsc.org Bismuth triflate, in particular, has been shown to be effective for the esterification of various carboxylic acids with alcohols. tandfonline.com It is proposed that in the presence of trace water, Bi(OTf)₃ can generate triflic acid in situ, which then acts as the primary catalyst. tandfonline.com These catalysts offer milder conditions compared to traditional methods, although their efficacy can be substrate-dependent. rug.nltandfonline.com

The yield of tert-butyl esters via direct esterification is highly sensitive to reaction conditions. The steric bulk of tert-butanol significantly slows the reaction rate compared to primary or secondary alcohols. usm.myresearchgate.net Studies on microwave-assisted esterification of substituted benzoic acids have shown that while primary alcohols like butanol can give near-quantitative yields, tert-butanol provides only a minimal yield (e.g., 1%) under the same conditions, highlighting the difficulty of the transformation. usm.my

Temperature plays a crucial role; higher temperatures increase the reaction rate but can also promote side reactions like alkene formation from the alcohol. google.com Optimal temperatures for esterifications catalyzed by metal compounds are often in the range of 180-230°C. google.com The choice of solvent is also critical. While the reaction can be run using an excess of the alcohol as the solvent, other high-boiling, non-reactive solvents can be employed. masterorganicchemistry.com For some systems, solvent-free conditions are utilized, where an equimolar amount of acid and alcohol are reacted at reflux temperature, which helps in the removal of water. ijstr.org

Table 2: Effect of Alcohol Structure on Esterification Yield
AlcoholReaction ConditionsYield (%)Reference
MethanolMicrowave, 130°C, 4% H₂SO₄77 usm.my
EthanolMicrowave, 130°C, 4% H₂SO₄74 usm.my
sec-ButanolMicrowave, 130°C, 4% H₂SO₄38 usm.my
tert-ButanolMicrowave, 130°C, 4% H₂SO₄1 usm.my

Indirect Synthetic Approaches

Indirect methods involve the construction of the target molecule in a stepwise fashion, often by forming the core aromatic structure first and then introducing the necessary functional groups.

An alternative strategy begins with aromatic precursors that already contain the tert-butyl and methyl substituents. For example, 4-tert-butyl-2-methylphenol (B146163) (p-cresol derivative) can serve as a starting point. The critical step is the introduction of the carboxyl group at the C5 position, which is challenging due to the directing effects of the existing groups. A more common approach starts with a precursor like 4-tert-butylphenol (B1678320). patsnap.com This compound can first be carboxylated and then methylated, or vice-versa, to build the desired scaffold before the final esterification step. Another route involves the catalytic oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, which can then be further functionalized and esterified. researchgate.net

A key reaction for building the benzoate (B1203000) scaffold from a simpler phenol (B47542) is the Kolbe-Schmitt reaction. wikipedia.orgscienceinfo.com This reaction introduces a carboxyl group onto a phenol ring by treating a sodium phenoxide with carbon dioxide under pressure and heat. wikipedia.orgscienceinfo.com For the synthesis of the precursor to tert-butyl 5-hydroxy-2-methylbenzoate, one could envision starting with 4-tert-butyl-2-methylphenol. The phenoxide of this cresol (B1669610) derivative would then be subjected to carboxylation. The regioselectivity of this carboxylation is a critical factor, as the carboxyl group needs to be directed to the position ortho to the hydroxyl group and meta to the methyl group. wikipedia.orgacs.org A patented method describes the carboxylation of 4-tert-butylphenol sodium salt with CO₂ under pressure, followed by esterification in a one-pot process to yield a tert-butyl substituted hydroxybenzoate. patsnap.com This highlights the industrial relevance of building the aromatic core through selective C-H functionalization.

Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. This approach prioritizes the reduction of waste, minimization of energy consumption, and use of renewable feedstocks and environmentally benign catalysts. The goal is to design synthetic pathways that are not only efficient but also sustainable.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more sustainable process with less waste generation.

Traditional synthesis of this compound often involves the Fischer esterification of 5-hydroxy-2-methylbenzoic acid with tert-butanol, typically catalyzed by a strong mineral acid like sulfuric acid or p-toluenesulfonic acid. While effective, this method generates a stoichiometric amount of water as a byproduct.

The theoretical atom economy for this reaction is calculated as follows:

Reaction: C₈H₈O₃ (5-hydroxy-2-methylbenzoic acid) + C₄H₁₀O (tert-butanol) → C₁₂H₁₆O₃ (this compound) + H₂O (Water)

Calculation:

Molecular Weight of Product (C₁₂H₁₆O₃): ~224.27 g/mol

Sum of Molecular Weights of Reactants (C₈H₈O₃ + C₄H₁₀O): ~168.15 g/mol + 74.12 g/mol = 242.27 g/mol

Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 = (224.27 / 242.27) x 100 ≈ 92.6%

A key focus in green synthesis is replacing hazardous and corrosive liquid acid catalysts with solid, reusable alternatives. nih.gov Heterogeneous catalysts like zeolites have emerged as a promising option for esterification and alkylation reactions, which are central to the synthesis of benzoate esters. nih.govmdpi.com

Hβ zeolite, a type of aluminosilicate, is particularly noted for its strong Brønsted acidity, well-defined microporous structure, and high thermal stability. google.com It has been successfully employed as a catalyst in several related reactions:

Esterification: In the synthesis of various esters, Hβ zeolite has been shown to be a highly active and reusable catalyst. researchgate.netrsc.org Its catalytic activity is linked to the density of acid sites and its hydrophobic character, which can facilitate the adsorption of organic reactants and the desorption of the water byproduct, thereby driving the reaction forward. researchgate.net

Alkylation: Hβ zeolites are effective catalysts for the alkylation of phenols, a reaction analogous to the introduction of the tert-butyl group in related compounds. google.com The shape-selective nature of the zeolite pores can influence the regioselectivity of the reaction, favoring the formation of specific isomers.

MethodologyTypical ReactantsCatalyst/ReagentsKey Characteristics & EfficiencyYield & Selectivity
Traditional Fischer Esterification 5-hydroxy-2-methylbenzoic acid, tert-butanolp-Toluenesulfonic acid or H₂SO₄Simple, well-established method. Requires reflux conditions and generates acidic waste, necessitating neutralization and extensive workup. google.comYields are typically moderate to good, often in the range of 75-85%. Selectivity can be an issue due to potential side reactions like the dehydration of tert-butanol.
One-Pot Synthesis via Kolbe-Schmitt Intermediate 4-tert-butylphenol sodium salt, CO₂, alkylating agentTetrabutylammonium halideHighly efficient one-pot process that avoids isolation of the intermediate carboxylic acid. Reduces solvent waste and processing time. Requires handling of pressurized CO₂. patsnap.comReported yields for analogous processes often exceed 90%. The one-pot nature generally leads to high overall process selectivity. patsnap.com
Zeolite-Catalyzed Esterification (Analogous) Benzoic acids, AlcoholsHβ ZeoliteEnvironmentally benign approach using a recyclable solid acid catalyst. rsc.org Can be adapted for continuous flow systems, enhancing industrial efficiency. Reaction rates may be slower than with homogeneous catalysts. researchgate.netHigh conversions (over 90%) have been reported for the esterification of other acids over zeolites. researchgate.net Selectivity is often high due to the shape-selective nature of the catalyst pores. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 5 Hydroxy 2 Methylbenzoate

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group attached to the aromatic ring is a versatile site for chemical modification. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the steric and electronic effects of the other ring substituents.

O-Alkylation and O-Acylation Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a nucleophilic phenoxide ion. This ion can then participate in nucleophilic substitution reactions with various electrophiles to form ethers (O-alkylation) or esters (O-acylation).

O-Alkylation: This process, often achieved through the Williamson ether synthesis, involves the reaction of the phenoxide with an alkyl halide. The reaction typically proceeds via an SN2 mechanism, leading to the formation of an aryl ether. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

O-Acylation: The phenolic group can be converted into an ester by reaction with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Table 1: O-Alkylation and O-Acylation Reactions
TransformationReagentsProduct Type
O-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)tert-Butyl 5-alkoxy-2-methylbenzoate
O-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)tert-Butyl 5-acyloxy-2-methylbenzoate

Oxidation Pathways and Derivative Formation

The phenolic hydroxyl group renders the aromatic ring susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of quinone-type structures, which involves the oxidation of the hydroxyl group and a disruption of the ring's aromaticity.

Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium can facilitate this transformation. The reaction with permanganate, for instance, is complex and can proceed through the formation of a phenoxy radical intermediate. lew.ro Under acidic conditions, phenol (B47542) can be oxidized to para-benzoquinone. guidechem.comlibretexts.org For tert-butyl 5-hydroxy-2-methylbenzoate, oxidation would likely lead to a substituted quinone derivative.

Table 2: Oxidation of the Phenolic Hydroxyl Group
Oxidizing AgentReaction ConditionsPotential Product
Potassium Permanganate (KMnO₄)Acidic or alkaline mediaSubstituted Benzoquinone
Chromium Trioxide (CrO₃)Acidic medium (e.g., Jones oxidation)Substituted Benzoquinone

Mitsunobu Reactions and Related Etherification Strategies

The Mitsunobu reaction provides a powerful and mild method for the conversion of alcohols, including phenols, into a variety of other functional groups, notably ethers. wikipedia.orgmissouri.edu This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the in-situ formation of an oxyphosphonium salt from the phenolic hydroxyl group, which activates it as an excellent leaving group. missouri.edu Subsequent SN2 attack by a suitable nucleophile, such as another alcohol, results in the formation of an ether. wikipedia.orgmissouri.edu This method is particularly valuable for synthesizing aryl ethers under neutral conditions, avoiding the need for strong bases required in traditional Williamson ether synthesis. organic-chemistry.orgcommonorganicchemistry.com

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids due to its unique reactivity profile. It is stable under many basic and nucleophilic conditions but can be selectively cleaved under acidic conditions.

Selective Hydrolysis and Transesterification Reactions

Selective Hydrolysis: The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under acidic conditions. This is often achieved using strong protic acids like trifluoroacetic acid (TFA) or by employing Lewis acids. acs.org The use of Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane (DCM), allows for the chemoselective cleavage of tert-butyl esters in the presence of other acid-labile protecting groups. acs.orgsemanticscholar.orgnih.govacs.orgresearchgate.net The reaction proceeds via cleavage of the alkyl-oxygen bond, generating the stable tert-butyl carbocation and the carboxylic acid. Alternatively, reagents like powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) offer a safer method for cleaving tert-butyl benzoates compared to hazardous alternatives like sodium hydride. organic-chemistry.org

Transesterification: This reaction involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. This can be catalyzed by acids or bases. For instance, reacting the compound with an alcohol (R'OH) under appropriate catalytic conditions will yield the corresponding alkyl ester (e.g., methyl, ethyl) and tert-butanol (B103910). This method is useful for modifying the ester group without affecting other parts of the molecule. researchgate.netorganic-chemistry.org

Table 3: Hydrolysis and Transesterification of the tert-Butyl Ester
TransformationReagents and ConditionsProduct
Acid-Catalyzed HydrolysisTrifluoroacetic Acid (TFA) in CH₂Cl₂5-hydroxy-2-methylbenzoic acid
Lewis Acid-Catalyzed HydrolysisZinc Bromide (ZnBr₂) in CH₂Cl₂ acs.orgacs.org5-hydroxy-2-methylbenzoic acid
Base-Mediated CleavagePotassium Hydroxide (KOH) in THF organic-chemistry.orgPotassium 5-hydroxy-2-methylbenzoate
TransesterificationAlcohol (R'OH), Acid or Base CatalystAlkyl 5-hydroxy-2-methylbenzoate

Reductive Transformations to Corresponding Alcohols

The ester functional group can be reduced to a primary alcohol. Due to the lower reactivity of esters compared to aldehydes or ketones, this transformation requires a strong reducing agent.

Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this reduction. harvard.edumasterorganicchemistry.com It is a powerful hydride donor capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comdavuniversity.org The reaction involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This process occurs twice, first displacing the tert-butoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. The final product of this reaction is (5-(tert-butyl)-2-hydroxyphenyl)methanol. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for ester reduction. masterorganicchemistry.com

Table 4: Reduction of the tert-Butyl Ester
Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether (e.g., THF, Diethyl Ether)(5-(tert-butyl)-2-hydroxyphenyl)methanol

Decarboxylation Pathways Under Specific Conditions

The decarboxylation of this compound is not a spontaneous process but can be induced under specific laboratory conditions. The reaction typically involves the loss of carbon dioxide (CO₂) from the carboxylate group. However, direct decarboxylation from the ester is unlikely. The process generally requires a preliminary hydrolysis step to convert the tert-butyl ester into the corresponding carboxylic acid, 5-hydroxy-2-methylbenzoic acid.

Once the carboxylic acid is formed, decarboxylation can proceed, often facilitated by heat. The presence of the hydroxyl group ortho to the carboxyl group can influence the reaction, potentially stabilizing the transition state. A common laboratory method for decarboxylation involves heating the sodium salt of the carboxylic acid with a mixture of sodium hydroxide and calcium oxide, known as sodalime ncert.nic.in. The general mechanism involves the formation of a carbanion intermediate on the aromatic ring upon the loss of CO₂, which is then protonated to yield 4-tert-butyl-3-methylphenol.

Another potential pathway could involve acidic conditions. The tert-butyl ester group is susceptible to cleavage under strong acid, which would also generate the parent carboxylic acid, setting the stage for subsequent thermal decarboxylation.

ConditionPrecursor RequiredKey ReagentsProduct
Thermal with SodalimeHydrolysis to Carboxylic AcidNaOH/CaO, Heat4-tert-butyl-3-methylphenol
Acid-CatalyzedNone (direct hydrolysis)Strong Acid (e.g., H₂SO₄), Heat4-tert-butyl-3-methylphenol

Electrophilic Aromatic Substitution Reactions on the Benzoic Ring

Electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the combined electronic and steric influences of its three substituents: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the tert-butyl ester (-COOC(CH₃)₃) group. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director. Conversely, the ester group is a deactivating, meta-director.

The powerful activating and directing effect of the hydroxyl group at the C1 position is the dominant influence in determining the regioselectivity of these reactions. It strongly directs incoming electrophiles to the positions ortho (C2) and para (C4) to itself. However, the existing substitution pattern means these positions are already occupied (C2 by the methyl group) or subject to other influences. Therefore, substitution is primarily directed to the remaining ortho position (C6) and the para position (C4) relative to the hydroxyl group.

Regioselectivity and Steric Effects of the tert-Butyl and Hydroxyl Groups

The outcome of electrophilic substitution is a result of the competition between the directing effects of the substituents, moderated by steric hindrance.

Hydroxyl Group (-OH at C1): As the most powerful activating group, it directs incoming electrophiles primarily to the C2 (ortho), C4 (para), and C6 (ortho) positions.

Methyl Group (-CH₃ at C2): This group reinforces the directing effect towards C4 and C6.

tert-Butyl Ester Group (-COOC(CH₃)₃ at C5): This deactivating group directs incoming electrophiles to the C1 and C3 positions relative to itself, which are less favored due to the stronger activating groups.

Considering these factors, the C6 position (ortho to -OH, meta to the ester) and the C4 position (para to -OH, ortho to the ester) are the most electronically activated sites for electrophilic attack. However, the large size of many electrophiles and the potential steric hindrance from the adjacent tert-butyl ester group can influence the final product distribution, often favoring substitution at the less hindered C6 position.

Position on RingActivating/Deactivating InfluenceSteric HindrancePredicted Reactivity
C3Meta to -OH (deactivated)ModerateLow
C4Para to -OH (strongly activated)Moderate (near ester)High
C6Ortho to -OH (strongly activated)LowVery High

Halogenation, Nitration, and Sulfonation Studies

Specific experimental data for halogenation, nitration, and sulfonation of this compound are limited. However, the outcomes can be predicted based on the principles of regioselectivity discussed above.

Halogenation (e.g., Bromination): In the presence of a Lewis acid catalyst, bromine (Br₂) would be expected to substitute preferentially at the most activated and sterically accessible position. The C6 position is the most likely site for monobromination due to the strong directing effect of the hydroxyl group and lower steric hindrance. Polyhalogenation is possible under more forcing conditions due to the ring's activated nature.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. Again, the C6 position is the favored site for substitution. The reaction would likely yield tert-butyl 5-hydroxy-2-methyl-6-nitrobenzoate. Due to steric blocking, low yields might occur, similar to related compounds .

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. The reaction is typically reversible and can be sensitive to steric hindrance, further favoring substitution at the C6 position to form 6-carboxy-4-hydroxy-2-methylbenzenesulfonic acid (after hydrolysis of the ester).

Metalation and Cross-Coupling Reactions

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position wikipedia.org. In this compound, both the hydroxyl group and the ester group can potentially function as DMGs.

The hydroxyl group, after deprotonation to an alkoxide, is a very powerful DMG. Treatment with at least two equivalents of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) would first deprotonate the acidic phenol proton and then direct the second deprotonation to an ortho-position uwindsor.caharvard.edu. The most likely site for this lithiation is the C6 position, as the C2 position is already substituted. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., iodine, aldehydes, carbon dioxide) to introduce a new substituent specifically at the C6 position.

Directing GroupBaseSite of MetalationPotential Electrophiles
Hydroxyl (-OH)2+ eq. n-BuLi or sec-BuLiC6I₂, (CH₃)₂CO, CO₂, etc.

Suzuki-Miyaura, Heck, and Sonogashira Coupling of Halogenated Derivatives

Suzuki-Miyaura Coupling: A C6-bromo derivative of this compound could be coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would form a new carbon-carbon bond at the C6 position, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.org. The C6-bromo derivative could react with alkenes like styrene or butyl acrylate to introduce a vinyl group at the C6 position.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. A C6-bromo derivative would react with various alkynes to install an alkynyl substituent at the C6 position, providing a route to highly functionalized aromatic structures.

These cross-coupling reactions would significantly enhance the synthetic utility of this compound, allowing for the construction of complex molecular architectures built upon its core structure.

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies on this compound are not extensively documented in publicly accessible literature. However, a comprehensive understanding of its reactivity can be constructed by analogical reasoning from structurally similar compounds and by applying fundamental principles of organic reaction mechanisms. The primary transformations of interest are electrophilic aromatic substitution on the benzene (B151609) ring and nucleophilic acyl substitution at the ester carbonyl group.

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

The aromatic ring of this compound possesses three substituents that influence the regioselectivity of electrophilic attack. The hydroxyl (-OH) group at C5 is a strongly activating, ortho, para-director. The methyl (-CH₃) group at C2 is a weakly activating, ortho, para-director. Conversely, the tert-butoxycarbonyl (-COOC(CH₃)₃) group is a deactivating, meta-director.

The powerful activating and directing influence of the hydroxyl group is expected to dominate, primarily directing incoming electrophiles to the positions ortho and para to it (C4 and C6). The methyl group also directs to the C4 and C6 positions. The deactivating ester group directs to the C3 position. The confluence of these directing effects, coupled with steric considerations, governs the final product distribution.

Key Mechanistic Steps in Electrophilic Aromatic Substitution:

Generation of the Electrophile (E⁺): This initial step is specific to the particular reaction (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation).

Nucleophilic Attack by the Aromatic Ring: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key determinant of the reaction rate.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The steric bulk of the tert-butyl group on the ester can be expected to influence the approach of the electrophile, potentially favoring substitution at the less hindered C4 position over the C6 position, which is flanked by the methyl group.

Ester Hydrolysis: The Role of Steric Hindrance in the BAC2 Mechanism

The hydrolysis of the tert-butyl ester group in this compound can proceed via either acid- or base-catalyzed pathways. The most common mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-nucleophilic substitution (BAC2) mechanism.

Detailed Steps of the BAC2 Mechanism:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide ion (-OC(CH₃)₃) as the leaving group.

Proton Transfer: The tert-butoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid to yield a carboxylate salt and tert-butanol.

A critical factor influencing the rate of this reaction is the significant steric hindrance provided by the bulky tert-butyl group. This steric bulk impedes the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon, thereby slowing down the reaction rate compared to less sterically hindered esters like methyl or ethyl esters. Consequently, more forcing conditions, such as higher temperatures or prolonged reaction times, may be necessary to achieve complete hydrolysis.

Computational Insights into Reactivity

While specific experimental kinetic data for this compound is scarce, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its reactivity. DFT calculations can be employed to model the reaction pathways, determine the energies of transition states and intermediates, and visualize the electron distribution within the molecule. Such studies on analogous phenolic compounds have shed light on the mechanisms of key reactions like the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. These theoretical investigations can help predict the most likely sites for electrophilic attack and estimate the activation energy barriers for various transformations, corroborating the qualitative understanding derived from fundamental organic chemistry principles.

Tert Butyl 5 Hydroxy 2 Methylbenzoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules (Non-biological Target Focus)

The specific arrangement of functional groups on the aromatic ring of methyl 5-tert-butyl-2-hydroxybenzoate makes it a useful starting material in organic synthesis. watson-int.comclearsynth.com The hydroxyl and ester moieties can undergo a variety of chemical transformations, while the tert-butyl group provides steric influence and enhances solubility in organic media.

Methyl 5-tert-butyl-2-hydroxybenzoate is an important building block for creating more elaborate aromatic structures. bldpharm.com The phenolic hydroxyl group can be readily converted into an ether or ester, providing a point for extension or for introducing other functional moieties. The aromatic ring itself can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing groups. The bulky tert-butyl group tends to direct incoming electrophiles, while the hydroxyl group strongly activates the ring. This allows for controlled modifications to produce a variety of substituted aromatic compounds that are precursors to fine chemicals and other specialty organic molecules.

While specific total synthesis examples are not broadly detailed in the literature, the compound's structure lends itself to multi-step synthetic sequences. bldpharm.com In the synthesis of fine chemicals or analogs of natural products, it can serve as a key fragment. For instance, the ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, or it can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other acid derivatives. These transformations allow for the construction of benzylic alcohols or benzoic acid derivatives that are common motifs in complex target molecules.

Role in the Development of Novel Functional Materials

The properties endowed by the phenolic hydroxyl and tert-butyl groups make methyl 5-tert-butyl-2-hydroxybenzoate a valuable component in the formulation of advanced materials. bldpharm.com

Methyl 5-tert-butyl-2-hydroxybenzoate is utilized as a building block in material and polymer science. bldpharm.com The phenolic hydroxyl group allows it to act as a monomer in the production of certain polymers and resins. For example, it can be used to synthesize polyesters or polycarbonates through reactions involving its hydroxyl functionality. The presence of the tert-butyl group can enhance the thermal stability and solubility of the resulting polymers.

A significant application of this compound and its derivatives is in the protection of materials from degradation.

UV-Absorbers: Benzoate-type compounds with a hydroxyl group positioned ortho to the ester are known to function as ultraviolet (UV) absorbers. These molecules can dissipate harmful UV radiation as heat through a reversible intramolecular proton transfer mechanism, which protects materials from photodegradation. mpi.eu Derivatives like 2-(2′-hydroxyphenyl) benzotriazoles, which share the key intramolecular hydrogen bond feature, are highly effective UV absorbers. researchgate.netscirp.org The introduction of a bulky tert-butyl group can strengthen this interaction and enhance photostability. researchgate.net For example, related structures like 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole are highly effective at absorbing UV radiation and are used to stabilize polymers such as polyolefins, PVC, and polystyrene. innospk.com

Stabilizers and Antioxidants: The phenolic hydroxyl group gives the molecule antioxidant properties. It can act as a radical scavenger to terminate degradation reactions in plastics and other materials, thereby enhancing their thermal stability and longevity. This functionality is crucial in preventing oxidative degradation when polymers are exposed to heat and light.

Strategies for Derivatization and Scaffold Modification for Expanded Applications

The methyl 5-tert-butyl-2-hydroxybenzoate scaffold can be chemically modified in several ways to tailor its properties for specific applications. The primary sites for derivatization are the hydroxyl group, the ester group, and the aromatic ring.

Key derivatization reactions include:

Oxidation: The hydroxyl group can be oxidized to form quinone-type structures.

Reduction: The methyl ester can be reduced to a primary alcohol.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, which opens up further derivatization possibilities (e.g., amide or acyl halide formation).

Electrophilic Substitution: The aromatic ring can undergo reactions like nitration or halogenation, allowing for the introduction of new functional groups that can alter the electronic properties and reactivity of the molecule.

The table below summarizes some potential transformations and the reagents commonly used.

Reaction TypeFunctional Group TargetedCommon ReagentsResulting Structure
Oxidation Phenolic HydroxylPotassium permanganate, Chromium trioxideQuinone derivative
Reduction Methyl EsterLithium aluminum hydride (LiAlH₄)(5-tert-butyl-2-hydroxyphenyl)methanol
Hydrolysis Methyl EsterAqueous acid or base (e.g., NaOH, H₂SO₄)5-tert-butyl-2-hydroxybenzoic acid
Etherification Phenolic HydroxylAlkyl halide (e.g., CH₃I) in baseMethyl 5-tert-butyl-2-methoxybenzoate
Nitration Aromatic RingNitric acid, Sulfuric acidNitro-substituted aromatic ring

These modification strategies allow chemists to fine-tune the molecule's properties, such as its UV absorption spectrum, antioxidant capacity, or its suitability as a monomer, thereby expanding its range of applications in materials science and organic synthesis.

Regio- and Stereoselective Syntheses Facilitated by the Compound's Structure

The substitution pattern of tert-butyl 5-hydroxy-2-methylbenzoate, featuring a hydroxyl group, a methyl group, and a bulky tert-butyl group on the benzene (B151609) ring, provides a powerful tool for directing the course of chemical reactions. The electronic and steric effects of these substituents work in concert to favor the formation of specific isomers in electrophilic aromatic substitution and other functionalization reactions.

The hydroxyl group at the C2 position is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The methyl group at the C1 position is also an activating, ortho-, para-directing group, albeit weaker than the hydroxyl group. Conversely, the ester moiety is a deactivating group. The large tert-butyl group at the C5 position, while weakly activating, exerts a significant steric influence, primarily directing incoming groups to the para position and sterically hindering approach to the adjacent C4 and C6 positions.

The synergistic and antagonistic interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution reactions. The powerful ortho-, para-directing influence of the hydroxyl group dominates, activating the positions ortho and para to it. However, the position ortho to the hydroxyl group (C3) is sterically shielded by the adjacent methyl group at C2 and the meta-disposed tert-butyl group. The other ortho position (C1) is already substituted with the methyl group. Consequently, electrophilic attack is overwhelmingly directed to the position para to the hydroxyl group (C4). The steric bulk of the tert-butyl group further reinforces this preference by disfavoring substitution at the C6 position.

While specific research detailing extensive regio- and stereoselective reactions on this compound is not widely documented in readily available literature, the directing effects of its constituent functional groups are well-established principles in organic chemistry. For instance, in related phenolic compounds, electrophilic substitution such as nitration or halogenation is known to occur selectively at the positions activated by the hydroxyl group and least sterically hindered. In the case of 5-tert-butyl-2-methylphenol, the precursor to the title compound, electrophilic attack is expected to favor the position para to the hydroxyl group.

The inherent chirality that can be introduced to derivatives of this compound, for example, by enzymatic resolution or asymmetric synthesis, would allow its use as a chiral building block. The predefined stereocenters would then influence the stereochemical outcome of subsequent reactions, a fundamental strategy in the asymmetric synthesis of complex natural products and pharmaceuticals.

Below is a table summarizing the directing effects of the substituents on the aromatic ring of this compound, which dictates the regioselectivity of electrophilic aromatic substitution reactions.

SubstituentPositionElectronic EffectDirecting EffectSteric Hindrance
-OHC2Strong ActivatorOrtho, ParaModerate
-CH3C1Weak ActivatorOrtho, ParaLow
-C(CH3)3C5Weak ActivatorParaHigh
-COOtBuC1DeactivatorMetaModerate

This predictable regioselectivity makes this compound a valuable intermediate for the synthesis of highly substituted aromatic compounds where precise control of substituent placement is paramount.

Theoretical and Computational Investigations of Tert Butyl 5 Hydroxy 2 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., DFT, FMO analysis)

There is no specific published data from quantum chemical calculations on the electronic structure and properties of tert-butyl 5-hydroxy-2-methylbenzoate. Such studies, typically employing Density Functional Theory (DFT), would be necessary to determine key electronic parameters.

For a molecule of this nature, a typical computational approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). This would yield the lowest energy structure and its electronic properties. Frontier Molecular Orbital (FMO) analysis would then be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis could elucidate charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule.

Conformational Analysis and Intermolecular Interactions

A detailed conformational analysis of this compound has not been publicly reported. Such an analysis would involve mapping the potential energy surface by systematically rotating the rotatable bonds, such as the C-O bond of the ester group and the C-C bond of the tert-butyl group. This would identify the most stable conformers and the energy barriers between them.

Intermolecular interactions are critical for understanding the solid-state structure and bulk properties. The phenolic hydroxyl group and the carbonyl oxygen of the ester group are capable of forming strong intermolecular hydrogen bonds. In a crystal lattice, one would expect to observe O-H···O hydrogen bonding, potentially leading to the formation of dimers or extended chains. The bulky tert-butyl group would likely influence the crystal packing through steric hindrance and weak van der Waals interactions.

Computational Prediction of Reactivity and Reaction Pathways

Specific computational predictions of reactivity and reaction pathways for this compound are not available. However, based on its structure, general predictions can be made. The bulky tert-butyl group is known to exert significant steric hindrance, which would influence the regioselectivity of chemical reactions.

For instance, in electrophilic aromatic substitution reactions, the hydroxyl and methyl groups are activating and ortho-, para-directing. However, the large tert-butyl group would sterically hinder access to adjacent positions. Computational modeling using DFT could predict reaction pathways by mapping the transition states for reactions like nitration or halogenation, thereby determining the most likely products. Similarly, for reactions such as ester hydrolysis, computational models could predict the activation energy and reaction kinetics, taking into account the steric hindrance around the ester group.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would be valuable for understanding its behavior in different solvents. Such simulations could model the solvation shell around the molecule, revealing how solvent molecules interact with the hydroxyl, ester, and hydrophobic tert-butyl groups. This would provide insights into its solubility and how the solvent might influence its conformational preferences and reactivity.

Spectroscopic Property Simulations for Understanding Molecular Vibrations and Electronic Transitions (e.g., IR, UV-Vis)

Simulations of the spectroscopic properties of this compound have not been found in the reviewed literature. Theoretical calculations, typically using DFT and its time-dependent extension (TD-DFT), are powerful tools for interpreting experimental spectra.

A DFT frequency calculation would yield the theoretical vibrational (IR and Raman) spectra. By comparing the calculated frequencies and intensities with experimental data, specific vibrational modes can be assigned to the functional groups of the molecule. For example, the characteristic stretching frequencies for the O-H, C=O, and C-O bonds could be precisely identified.

TD-DFT calculations would be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. This would help in understanding the relationship between the molecule's electronic structure and its absorption of light, which is particularly relevant for applications such as UV absorbers.

Advanced Analytical Methodologies for Characterizing Reactions and Transformations

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., In situ NMR, IR, UV-Vis)

In situ spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions, allowing for the observation of reactant consumption, intermediate formation, and product generation without altering the reaction environment.

In Situ Infrared (IR) Spectroscopy : This technique is particularly powerful for monitoring the synthesis of tert-Butyl 5-hydroxy-2-methylbenzoate, such as through the esterification of 5-tert-butyl-2-hydroxybenzoic acid. Key vibrational modes can be tracked in real-time. For instance, the broad O-H stretch of the carboxylic acid starting material (around 3000 cm⁻¹) would be observed to decrease, while the characteristic C=O stretch of the ester product would appear and intensify (around 1700 cm⁻¹). This allows for precise determination of reaction endpoints and optimization of parameters like temperature and catalyst loading.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : While less common for routine monitoring than IR, in situ NMR provides unparalleled detail regarding structural changes. For reactions involving this compound, ¹H NMR could track the disappearance of the carboxylic acid proton and the appearance of the methyl ester singlet (around 3.9 ppm). rsc.orgdoi.org This method is invaluable for mechanistic studies, potentially identifying transient intermediates that are not observable by other means.

In Situ UV-Vis Spectroscopy : Changes in the electronic structure of the aromatic ring during reactions can be monitored using UV-Vis spectroscopy. For example, in reactions modifying the phenolic group or altering conjugation, a shift in the maximum absorbance wavelength (λmax) would indicate the progress of the transformation. rsc.org This is particularly useful for tracking reactions in dilute solutions, such as in kinetic studies.

Table 1: Spectroscopic Data for Monitoring Reactions of this compound and Related Precursors

Technique Functional Group Starting Material (e.g., Carboxylic Acid) Product (Ester)
FTIR Hydroxyl (O-H) Broad absorption ~3200-3000 cm⁻¹ Sharp absorption ~3200 cm⁻¹ (phenolic)
FTIR Carbonyl (C=O) ~1680 cm⁻¹ (acid) ~1700 cm⁻¹ (ester)
¹H NMR Methyl Ester (-OCH₃) Not present Singlet ~3.9 ppm rsc.orgdoi.org

| ¹H NMR | tert-Butyl (-C(CH₃)₃) | Singlet ~1.3 ppm rsc.org | Singlet ~1.3 ppm rsc.org |

Chromatographic and Mass Spectrometric Techniques for Product Analysis and Mechanism Elucidation

Post-reaction analysis relies heavily on the separation and identification capabilities of chromatography and mass spectrometry to confirm product identity, quantify purity, and identify byproducts, which is crucial for elucidating reaction mechanisms.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of this compound. Using a reverse-phase C18 column with a mobile phase such as an acetonitrile/water gradient and UV detection (e.g., at 254 nm), one can quantify the main product and detect any impurities. In mechanistic studies, HPLC can be used to track the concentration of various species over time to build a kinetic profile of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for analyzing volatile components and byproducts in a reaction mixture. unimi.it For instance, in the synthesis of this compound, GC-MS could identify byproducts arising from side reactions, such as ether formation or decomposition of the tert-butyl group under harsh acidic or thermal conditions. The mass spectrometer provides molecular weight and fragmentation data, which aids in the structural identification of unknown compounds. nih.govfcrisk.ru Methods have been developed for direct aqueous injection GC-MS to analyze related compounds like methyl tert-butyl ether (MTBE) and its degradation products, a technique adaptable for monitoring reaction byproducts in aqueous media. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : For non-volatile or thermally sensitive compounds, LC-MS is the preferred technique. It combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. uzh.ch For example, analyzing the reaction mixture from a complex transformation of this compound by LC-MS/MS (tandem mass spectrometry) can help identify and structurally characterize intermediates and products, providing critical evidence for a proposed reaction pathway. uzh.ch

Table 2: Typical Chromatographic Methods for Analysis

Technique Column Type Typical Mobile/Carrier Phase Detector Application
HPLC Reverse-phase C18 Acetonitrile/Water with 0.1% Formic Acid uzh.ch UV (254 nm) Purity quantification, reaction monitoring
GC-MS FFAP or DB-624 Capillary Column nih.govnih.gov Helium nih.gov Mass Spectrometer (MS) Byproduct identification, mechanism elucidation fcrisk.ru

| LC-MS/MS | UPLC C8 or C18 uzh.ch | Acetonitrile/Water Gradient uzh.ch | Tandem Mass Spectrometer | Trace analysis, metabolite identification uzh.ch |

X-ray Crystallography of Derivatives and Co-crystals for Structural Insights into Reactivity

While obtaining single crystals of this compound itself may be challenging, the structural analysis of its derivatives or co-crystals via X-ray crystallography provides invaluable three-dimensional information. These atomic-level insights into molecular geometry, conformation, and intermolecular interactions are fundamental to understanding its reactivity.

For example, a crystallographic study of a related compound, 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde, revealed an essentially planar molecular structure stabilized by a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the aldehyde oxygen. researchgate.net This type of hydrogen bond significantly influences the acidity of the phenolic proton and the reactivity of the participating functional groups. Similar intramolecular hydrogen bonding would be expected in this compound between the 2-hydroxy group and the ester carbonyl. This interaction would decrease the reactivity of the hydroxyl group and could influence the orientation of the ester group, impacting steric accessibility at adjacent sites on the aromatic ring. researchgate.net

Furthermore, analysis of crystals of more complex derivatives, such as N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, demonstrates how the bulky tert-butyl groups dictate the crystal packing and intermolecular interactions, which can be correlated to the material's bulk properties and stability. nih.gov

Table 3: Crystallographic Data for a Structurally Related Aldehyde (3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde)

Parameter Value Significance for Reactivity
Crystal System Monoclinic researchgate.net Influences crystal packing and solubility.
Space Group P2₁/m researchgate.net Defines the symmetry of the unit cell.
Key Feature Intramolecular O—H⋯O hydrogen bond researchgate.net Reduces reactivity of the hydroxyl group; stabilizes conformation.

| Molecular Geometry | Essentially planar researchgate.net | Affects steric hindrance and accessibility of reactive sites. |

Kinetic Studies of Reaction Rates and Mechanisms Using Advanced Analytical Tools

Kinetic studies quantify the rates of chemical reactions and provide the data needed to unravel complex reaction mechanisms. Advanced analytical tools are used to measure the change in concentration of reactants or products over time under controlled conditions.

For reactions involving this compound, such as its synthesis or degradation, techniques like HPLC or GC are employed to acquire concentration-time data. From this data, key kinetic parameters can be determined. For instance, studies on the degradation of the structurally related compound MTBE have shown that the reaction follows a pseudo-first-order rate law. redalyc.org Similar methodologies could be applied to study the hydrolysis of this compound.

By performing experiments at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. A study on MTBE degradation found the activation energy to be significantly lower when a catalyst was used (69.89 kJ/mol) compared to the uncatalyzed reaction (105.61 kJ/mol), quantifying the catalyst's efficiency. redalyc.org Such studies are crucial for optimizing reaction conditions for either synthesis (maximizing rate and yield) or degradation (enhancing efficiency). The steric hindrance provided by the bulky tert-butyl group is expected to influence reaction kinetics, for example, by slowing the rate of ester hydrolysis compared to less hindered analogues.

Table 4: Mentioned Compounds

Compound Name
This compound
5-tert-butyl-2-hydroxybenzoic acid
Methyl tert-butyl ether (MTBE)
3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde
N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide
3,5-di-tert-butylphenol
Acetonitrile
tert-butyl formate
tert-butyl alcohol

Future Research Directions and Emerging Avenues for Tert Butyl 5 Hydroxy 2 Methylbenzoate Chemistry

Exploration of Unconventional Synthetic Pathways (e.g., Photocatalysis, Electrocatalysis)

Traditional synthetic routes to hydroxybenzoates, such as the Kolbe-Schmitt reaction, often require harsh conditions of high temperature and pressure. acs.orgnih.govmdpi.com Unconventional, energy-efficient methods like photocatalysis and electrocatalysis present promising alternatives for the synthesis of tert-Butyl 5-hydroxy-2-methylbenzoate.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. Future research could explore the direct C-H carboxylation of a suitable precursor, 4-tert-butyl-3-methylphenol, using CO2. By exploiting microreactor technology, where the entire reaction mixture is subjected to a uniform light intensity, it may be possible to achieve high yields and reduce the formation of side-products. rsc.org This approach would represent a greener, more sustainable route to the core structure of the target molecule.

Electrocatalysis: Electrosynthesis offers another avenue for the sustainable carboxylation of phenols. This technique uses electrical energy to drive chemical reactions, often with high selectivity and under ambient conditions. The development of an electrochemical cell for the carboxylation of 4-tert-butyl-3-methylphenol could provide a direct, regioselective synthesis of the corresponding carboxylic acid precursor. This method avoids the need for harsh reagents and high pressures, aligning with the principles of green chemistry.

The table below outlines a conceptual comparison of conventional and emerging synthetic pathways.

FeatureConventional (Kolbe-Schmitt)Photocatalysis (Prospective)Electrocatalysis (Prospective)
Energy Input High Temperature (≥100 °C) nih.govVisible LightElectrical Current
Pressure High Pressure (≥5 bar CO2) nih.govAtmospheric PressureAtmospheric Pressure
Reagents Strong bases (e.g., alkali phenoxide)Photocatalyst, CO2Electrolyte, CO2
Selectivity Mixture of ortho/para isomers acs.orgPotentially high regioselectivityPotentially high regioselectivity
Sustainability Energy-intensivePotentially highPotentially high

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. rsc.org The synthesis of this compound is well-suited for adaptation to flow-based systems.

Flow Chemistry: A continuous flow setup for the esterification of 5-tert-butyl-2-hydroxybenzoic acid could significantly enhance reaction efficiency. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways, especially for exothermic reactions. rsc.org This level of control can lead to higher product quality and yield. Furthermore, integrating purification modules in-line could lead to a streamlined process that generates the final product with high purity. uc.pt

Automated Synthesis: Automated platforms can accelerate the optimization of reaction conditions. mit.eduwikipedia.org An automated chemical synthesizer could be programmed to systematically vary parameters such as temperature, reagent concentration, and residence time in a flow reactor. mit.edu This would allow for the rapid identification of the optimal conditions for synthesizing this compound, a process that would be time-consuming and laborious using manual methods. mit.edu Such platforms can perform numerous experiments unattended, generating large datasets that can be used to refine and perfect the synthetic protocol. mt.com

Rational Design of Derivatives with Tailored Reactivity or Specific Material Properties

The core structure of this compound serves as an excellent scaffold for the rational design of new molecules with customized properties. Its known utility in precursors for antioxidants and UV absorbers provides a foundation for creating advanced functional materials. chemrxiv.org

By introducing various functional groups onto the aromatic ring, the electronic and steric properties of the molecule can be fine-tuned. For example, the addition of further electron-donating groups could enhance the molecule's antioxidant capabilities by increasing its ability to scavenge free radicals. Conversely, the incorporation of electron-withdrawing groups could alter its absorption spectrum, making it a candidate for specialized UV-filtering applications. Protein engineering and other rational design strategies can be employed to create derivatives with specific functions, such as improved stability or targeted biological activity. nih.govnih.gov

The following table illustrates potential derivatives and their projected property modifications.

Derivative Structure (Hypothetical)ModificationProjected Property ChangePotential Application
Introduction of a second hydroxyl groupIncreased electron densityEnhanced antioxidant activityAdvanced polymer stabilizer
Addition of a nitro groupAltered electronic structureShift in UV absorption maximumSpecialized UV filter
Polymerization via a vinyl groupIncorporation into a polymer backboneMaterial with intrinsic UV protectionAdvanced coating or plastic
Introduction of a long alkyl chainIncreased lipophilicityImproved solubility in nonpolar mediaLubricant or oil additive

Computational Design and Optimization of Novel Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. mdpi.com Applying these methods to this compound can provide deep insights into its reaction mechanisms and guide the development of new transformations.

DFT calculations can be used to model the electrophilic aromatic substitution reactions that are characteristic of phenols. The hydroxyl group of the benzoate (B1203000) is a strongly activating, ortho/para-directing substituent, making the aromatic ring highly reactive. quora.comlibretexts.org Computational models can predict the most likely sites of substitution and the energy barriers for different reaction pathways. This information is invaluable for designing selective syntheses of new derivatives. For instance, DFT could be used to screen various Lewis acid catalysts for a Friedel-Crafts acylation reaction, identifying the catalyst that offers the highest yield and desired regioselectivity before any experiments are conducted. researchgate.net Such theoretical studies can significantly reduce the amount of empirical experimentation required. semanticscholar.org

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most rapid and impactful advances in the chemistry of this compound will likely come from a synergistic approach that combines theoretical predictions with experimental validation. mdpi.comnih.govmdpi.com This interplay allows for a more efficient and rational approach to catalyst and materials design.

For example, a research workflow could begin with DFT calculations to predict the most promising photocatalyst and conditions for a novel carboxylation reaction. These theoretical results would then guide a series of experiments performed on an automated flow chemistry platform to quickly test and refine the reaction conditions. The experimental data would, in turn, be used to refine the computational model, creating a feedback loop that accelerates the discovery process. This combination of "in silico" design and high-throughput experimentation represents a state-of-the-art approach to chemical research and development. mdpi.com

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 5-hydroxy-2-methylbenzoate, and how do reaction conditions influence yield?

Synthesis of this compound typically involves multi-step organic reactions, including esterification and hydroxyl group protection. For example, analogous compounds like Ethyl 5-(tert-butyl)-2-methylbenzoate are synthesized via Friedel-Crafts alkylation or esterification under acidic catalysis, with yields highly dependent on reaction temperature, solvent polarity, and steric effects of substituents . Controlled stepwise protocols (e.g., protecting the hydroxyl group with tert-butoxycarbonyl (Boc) before esterification) can mitigate side reactions. Optimization of anhydrous conditions and catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) is critical to achieving >70% yields in similar benzoate derivatives .

Q. How can structural characterization be performed using NMR and X-ray crystallography?

  • NMR : ¹H and ¹³C NMR are essential for confirming the substitution pattern and tert-butyl group integration. For instance, tert-butyl protons resonate as a singlet at δ ~1.3–1.5 ppm, while aromatic protons (e.g., para-hydroxy groups) show deshielded peaks at δ ~6.5–7.5 ppm . Dynamic NMR at low temperatures (e.g., 200 K) can resolve conformational isomerism, such as axial vs. equatorial tert-butyl positioning in cyclic analogs .
  • X-ray crystallography : Programs like SHELX are widely used for refining crystal structures. SHELXL enables precise determination of bond angles and torsional strain, particularly for sterically hindered tert-butyl groups .

Q. What are the stability considerations for storing this compound in research settings?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Exposure to moisture, heat (>40°C), or acidic/basic conditions accelerates degradation. Stability studies on similar tert-butyl esters indicate a shelf life of >12 months when stored in desiccated, light-protected environments .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Discrepancies in NMR or mass spectrometry data often arise from residual solvents, isotopic impurities, or diastereomeric byproducts. Strategies include:

  • Batch comparison : Use high-resolution LC-MS to trace impurities (e.g., tert-butyl degradation products) .
  • Crystallographic validation : Single-crystal X-ray diffraction can distinguish structural isomers undetectable by NMR .
  • Computational validation : Overlay experimental IR/Raman spectra with DFT-predicted vibrational modes to confirm functional group integrity .

Q. What is the role of this compound as a building block in drug discovery?

The hydroxy and ester groups enable modular derivatization. For example:

  • Hydrogen bonding : The phenolic -OH can interact with enzyme active sites (e.g., kinase inhibitors), as seen in structurally similar Ethyl 5-(tert-butyl)-2-methylbenzoate, which inhibits cytochrome P450 isoforms .
  • Prodrug synthesis : Hydrolysis of the ester moiety releases bioactive carboxylic acids in vivo, a strategy used in NSAID analogs .

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Feasible Synthetic Routes

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Reactant of Route 1
tert-Butyl 5-hydroxy-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-hydroxy-2-methylbenzoate

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